Enhanced pp60(c-Src) Tyrosine Kinase Inhibition by 5-Bromo Substitution
The presence of a 5-bromo substituent on an indole scaffold is directly associated with enhanced inhibitory potency against the pp60(c-Src) tyrosine kinase. In a study evaluating N-benzyl-indole derivatives, 5-bromo congeners demonstrated significantly improved activity compared to their non-brominated counterparts. The study identified a specific N-benzyl-5-bromoindole amine derivative with an IC50 value of 4.69 µM against pp60(c-Src), whereas the non-brominated analog showed substantially reduced activity [1]. While this study tested derivatives of the core scaffold, it establishes a class-level inference that the 5-bromo substitution pattern, which is a defining feature of 3-bromo-1H-indol-5-amine (via its 5-amino-3-bromoindole tautomer), is critical for achieving potent Src kinase inhibition.
| Evidence Dimension | pp60(c-Src) tyrosine kinase inhibition |
|---|---|
| Target Compound Data | Not directly tested; inferred from 5-bromo substitution class effect |
| Comparator Or Baseline | N-benzyl-5-bromoindole amine derivative vs. non-brominated N-benzyl-indole amine derivative |
| Quantified Difference | IC50 = 4.69 µM for brominated derivative; non-brominated analog exhibited lower activity |
| Conditions | In vitro kinase inhibition assay using pp60(c-Src) tyrosine kinase |
Why This Matters
This class-level evidence supports the strategic selection of 3-bromo-1H-indol-5-amine over non-brominated indole-5-amine scaffolds for developing Src kinase inhibitors, which are relevant to oncology and fibrosis research.
- [1] Kılıç, Z., İşgör, Y. G., & Ölgen, S. (2009). Evaluation of New Indole and Bromoindole Derivatives as pp60(c-Src) Tyrosine Kinase Inhibitors. Chemical Biology & Drug Design, 74(4), 397-404. View Source
